6-Chloro-3-iodoquinoline
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Overview
Description
6-Chloro-3-iodoquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The compound has a molecular formula of C9H5ClIN and a molecular weight of 289.50 g/mol . It is characterized by the presence of both chlorine and iodine atoms attached to the quinoline ring, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
The synthesis of 6-Chloro-3-iodoquinoline can be achieved through several methods. One common approach involves the Friedländer reaction, which is a condensation reaction between a 2-aminoaryl ketone and another carbonyl compound possessing an α-reactive methylene group, followed by cyclodehydration . This method can be catalyzed by acids, bases, or thermal conditions.
Another method involves the use of benzyltrimethylammonium tetrachloroiodate (BTMA ICl4) as a selective chlorinating agent and an efficient generator of hydrochloric acid (HCl). This one-pot synthesis involves the reaction of 2-aminoaryl ketones, α-methylene carbonyl compounds, and BTMA ICl4 in acetic acid (AcOH) .
Chemical Reactions Analysis
6-Chloro-3-iodoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles. Common reagents for these reactions include alkali metal salts and organic bases.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Cross-Coupling Reactions: The presence of iodine makes this compound a suitable candidate for cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, which are used to form carbon-carbon bonds.
Major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
6-Chloro-3-iodoquinoline has a wide range of applications in scientific research, including:
Medicinal Chemistry: The compound serves as an intermediate in the synthesis of various pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.
Synthetic Organic Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Industrial Chemistry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Biological Research: It is used as a probe in biochemical studies to investigate molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 6-Chloro-3-iodoquinoline depends on its specific application. In medicinal chemistry, the compound can interact with various molecular targets, such as enzymes and receptors, to exert its therapeutic effects. For example, quinoline derivatives are known to inhibit the action of heme polymerase in malarial parasites, preventing the conversion of heme to hemozoin and leading to the accumulation of toxic heme .
Comparison with Similar Compounds
6-Chloro-3-iodoquinoline can be compared with other quinoline derivatives, such as:
6-Chloroquinoline: Similar in structure but lacks the iodine atom. It is used in the synthesis of antimalarial drugs.
3-Iodoquinoline: Similar in structure but lacks the chlorine atom.
Clioquinol: A derivative with both chlorine and iodine atoms, used as an antifungal and antibacterial agent.
The presence of both chlorine and iodine atoms in this compound makes it unique and versatile for various chemical transformations and applications.
Properties
IUPAC Name |
6-chloro-3-iodoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClIN/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIACJAJSAVPJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1Cl)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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